(E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate
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Overview
Description
(E)-Methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, an acrylamido group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate typically involves multiple steps, starting with the formation of the furan ring. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the furan ring and acrylamido group makes it susceptible to electrophilic and nucleophilic attacks.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) and amines can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate is explored for its potential biological activities. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and acrylamido group play crucial roles in binding to enzymes or receptors, leading to biological or chemical transformations.
Comparison with Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
Dibenzofuran: A polycyclic aromatic compound with two benzene rings fused to a furan ring.
Acrylamide derivatives: Compounds containing the acrylamido group in various structural contexts.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLYMILUAGSEU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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